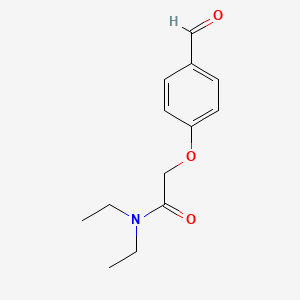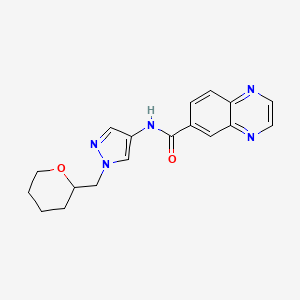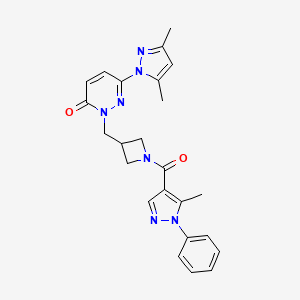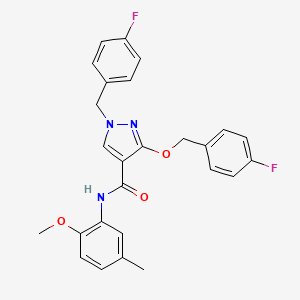
N,N-diethyl-2-(4-formylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-diethyl-2-(4-formylphenoxy)acetamide” is a chemical compound with the empirical formula C13H17NO3 . It has a molecular weight of 235.28 .
Molecular Structure Analysis
The SMILES string representation of “this compound” isO=C(COC(C=C1)=CC=C1C=O)N(CC)CC . This provides a textual representation of the compound’s structure. For a detailed 3D structure, please refer to a dedicated chemical structure database or software. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis
N,N-diethyl-2-(4-formylphenoxy)acetamide plays a role in chemoselective acetylation, crucial in synthesizing antimalarial drugs. This process involves Novozym 435 as a catalyst, with vinyl acetate identified as the most effective acyl donor, leading to an irreversible reaction and a kinetically controlled synthesis. This method is significant for developing antimalarial drugs, demonstrating the compound's importance in medicinal chemistry (Magadum & Yadav, 2018).
Anticancer and Anti-Inflammatory Potential
The compound has been used in the synthesis of novel derivatives with potential anticancer, anti-inflammatory, and analgesic activities. These derivatives, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, have shown promise in combating breast cancer and neuroblastoma, highlighting the compound's role in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis of Insecticidal Agents
Research has also explored the synthesis of this compound derivatives as potential insecticidal agents. These derivatives, particularly when interacting with cyanoacetamide, hydrazine, and acetophenone, have shown efficacy against the cotton leafworm Spodoptera littoralis. This indicates the compound's potential use in agricultural pest control (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Role in Flavoring Substance Evaluation
The compound has also been evaluated as a flavoring substance in food products. Scientific opinions, such as those from the EFSA, assess the safety and implications for human health, ensuring the substance's safe use in food industries (Younes et al., 2018).
Pharmaceutical Synthesis and Local Anaesthetic Activity
Its derivatives have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, highlighting its role in pharmaceutical research. Compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide have shown activities comparable to standard drugs, marking its significance in local anesthetic research (Jindal, Coumar, Singh, Ismail, Zambare, & Bodhankar, 2003).
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-14(4-2)13(16)10-17-12-7-5-11(9-15)6-8-12/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIDYQCYIDTDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2787862.png)


![Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2787866.png)


![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2787872.png)
![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2787876.png)
![Ethyl 3-(4-chlorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2787877.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2787878.png)
amine](/img/structure/B2787880.png)
